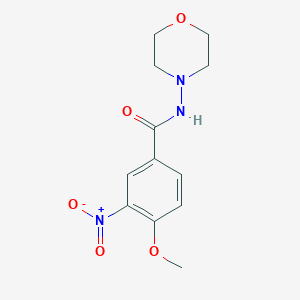![molecular formula C17H12F2N4O3S B4179581 2,6-difluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4179581.png)
2,6-difluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide
Vue d'ensemble
Description
2,6-difluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide is a chemical compound that has been extensively researched in the field of pharmaceuticals. It is a potent inhibitor of a specific type of enzyme called PARP (poly ADP-ribose polymerase), which plays a crucial role in DNA repair mechanisms in cells. This compound has been studied for its potential use in cancer treatment and other diseases that involve DNA damage.
Mécanisme D'action
The mechanism of action of 2,6-difluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide involves the inhibition of PARP enzymes. PARP enzymes are involved in repairing damaged DNA in cells. When DNA is damaged, PARP enzymes are activated to repair the damage. Inhibition of PARP enzymes prevents the repair of damaged DNA, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-difluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide are largely related to its inhibition of PARP enzymes. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately leading to cell death. Additionally, PARP inhibitors like this compound have been shown to have anti-inflammatory effects and may play a role in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,6-difluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide in lab experiments is its specificity for PARP enzymes. This allows for targeted inhibition of these enzymes without affecting other cellular processes. However, a limitation of using this compound is its potential toxicity to healthy cells. Careful dosing and monitoring are required to ensure that the compound is effective without causing harmful side effects.
Orientations Futures
There are several potential future directions for research on 2,6-difluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide. One area of interest is the development of more potent PARP inhibitors that can be used in combination with other cancer treatments. Additionally, research is ongoing to determine the potential use of PARP inhibitors in other diseases beyond cancer, including inflammation and neurodegeneration. Finally, further studies are needed to determine the long-term safety and efficacy of PARP inhibitors in clinical settings.
Applications De Recherche Scientifique
The potential use of 2,6-difluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide in cancer treatment has been extensively studied. PARP inhibitors like this compound have been shown to be effective in treating certain types of cancer, particularly those with defects in DNA repair mechanisms. This is because cancer cells with these defects are more reliant on PARP for DNA repair, and inhibiting this enzyme can lead to cell death. Other potential applications of this compound include the treatment of inflammatory diseases and neurodegenerative disorders.
Propriétés
IUPAC Name |
2,6-difluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4O3S/c18-13-3-1-4-14(19)15(13)16(24)22-11-5-7-12(8-6-11)27(25,26)23-17-20-9-2-10-21-17/h1-10H,(H,22,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHZBDDBHKMCSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethyl 4-methyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4179513.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B4179516.png)


![5-methyl-N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4179545.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenecarboxamide](/img/structure/B4179546.png)
![2-(4-chloro-2-methylphenoxy)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B4179552.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4179557.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179562.png)

![1-[(5-chloro-2-thienyl)carbonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4179579.png)


![4-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4179611.png)